Cas no 1965309-62-9 (2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide)
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide Chemical and Physical Properties
Names and Identifiers
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- 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide
- SB34990
-
- MDL: MFCD20278327
- Inchi: 1S/C7H9BrN2.2BrH/c8-7-2-1-6(3-4-9)5-10-7;;/h1-2,5H,3-4,9H2;2*1H
- InChI Key: SINQJRRPLDKSNL-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)CCN.Br.Br
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 97.6
- Topological Polar Surface Area: 38.9
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D970670-100mg |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 95% | 100mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | D970670-250mg |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | D970670-500mg |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | D970670-1g |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | D970670-5g |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 95% | 5g |
$4475 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0628B-1g |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 97% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0628B-5g |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 97% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0628B-500mg |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 97% | 500mg |
2535.65CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D970670-50mg |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 95% | 50mg |
$215 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0628B-1g |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide |
1965309-62-9 | 97% | 1g |
¥8726.45 | 2025-01-21 |
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide
Research Update on 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide (CAS: 1965309-62-9) in Chemical Biology and Pharmaceutical Applications
2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide (CAS: 1965309-62-9) is a brominated pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and biological probe development. This compound features a primary amine group and a bromo-substituted pyridine ring, making it a valuable intermediate for further chemical modifications through nucleophilic substitution or cross-coupling reactions.
Recent studies have explored the application of this compound in the synthesis of novel kinase inhibitors, particularly targeting tyrosine kinases involved in cancer pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a key intermediate in developing selective inhibitors for c-Met kinase, showing promising activity in preclinical models of non-small cell lung cancer. The bromo-pyridine moiety was found to be crucial for maintaining the compound's binding affinity and selectivity profile.
In neuropharmacology research, 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide has been utilized as a precursor for developing serotonin receptor modulators. A recent study published in ACS Chemical Neuroscience (2024) reported its conversion into novel 5-HT2A receptor ligands with improved blood-brain barrier penetration. The researchers highlighted the compound's structural flexibility, allowing for diverse modifications while maintaining receptor binding potency.
The compound's physicochemical properties have been extensively characterized in recent pharmaceutical development studies. Research published in Molecular Pharmaceutics (2023) investigated its solubility, stability, and crystallinity profiles, providing valuable data for formulation scientists. The dihydrobromide salt form was found to offer superior aqueous solubility compared to the free base, making it more suitable for parenteral formulations.
Emerging applications in chemical biology include its use as a molecular scaffold for developing fluorescent probes. A 2024 study in Chemical Communications demonstrated its conjugation with BODIPY fluorophores to create pH-sensitive probes for cellular imaging. The bromo group allowed for further functionalization through palladium-catalyzed coupling reactions, showcasing the compound's versatility in probe design.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide. A 2023 Organic Process Research & Development paper described an optimized two-step synthesis from commercially available 2-amino-5-bromopyridine, achieving >85% overall yield with excellent purity. This development has made the compound more accessible for research applications.
Safety and toxicological assessments of this compound have progressed significantly. Recent in vitro studies published in Toxicology Reports (2024) evaluated its cytotoxicity profile across various cell lines, establishing preliminary safety data for research use. The compound showed acceptable toxicity profiles at concentrations typically used in chemical biology applications.
Looking forward, 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide continues to attract interest for its potential in targeted drug delivery systems. Ongoing research is exploring its conjugation with nanoparticle carriers and antibody-drug conjugates, with preliminary results suggesting improved tumor targeting capabilities. The compound's unique combination of chemical reactivity and biological compatibility positions it as a valuable tool in modern drug discovery pipelines.
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